Sting-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING-IN-5 is a potent inhibitor of the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and initiating antiviral host defense mechanisms. This compound has shown significant potential in research related to anti-inflammatory diseases and sepsis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques involving multiple reaction steps and purification processes .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment for reaction control, purification, and quality assurance to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
STING-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different functional groups.
Scientific Research Applications
STING-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in various chemical reactions.
Biology: Employed in research to understand the biological mechanisms of the STING pathway and its impact on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, sepsis, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STING pathway .
Mechanism of Action
STING-IN-5 functions by inhibiting the STING pathway, which is activated by the presence of cytosolic DNA. The compound binds to the STING protein, preventing its activation and subsequent signaling cascade. This inhibition leads to a reduction in the production of type I interferons and inflammatory cytokines, thereby modulating the immune response .
Comparison with Similar Compounds
Similar Compounds
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A known STING agonist with anti-tumor properties.
Cyclic dinucleotides (CDNs): Natural STING agonists that activate the pathway by binding to the STING protein.
Amidobenzimidazole (ABZI): A synthetic STING agonist with potent activity
Uniqueness of STING-IN-5
This compound is unique due to its potent inhibitory activity against the STING pathway, making it a valuable tool for studying the pathway’s role in various diseases. Unlike agonists that activate the pathway, this compound provides insights into the consequences of pathway inhibition and its therapeutic potential in conditions characterized by excessive inflammation .
Properties
Molecular Formula |
C47H67NO9S2 |
---|---|
Molecular Weight |
854.2 g/mol |
IUPAC Name |
benzyl (2E)-2-[(3R,4S,5S,8S,9R,10S,11R,13S,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-[3-[[3-oxo-3-(prop-2-enoxyamino)propyl]disulfanyl]propanoyloxy]-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C47H67NO9S2/c1-9-24-55-48-40(51)20-25-58-59-26-21-41(52)57-38-19-22-45(6)35(31(38)4)18-23-46(7)43(45)37(50)27-36-42(39(56-32(5)49)28-47(36,46)8)34(17-13-14-30(2)3)44(53)54-29-33-15-11-10-12-16-33/h9-12,14-16,31,35-39,43,50H,1,13,17-29H2,2-8H3,(H,48,51)/b42-34+/t31-,35-,36+,37+,38+,39-,43+,45-,46-,47-/m0/s1 |
InChI Key |
UBXHZHGRHRYYRQ-NRFHPLGESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@@H]([C@]2(CC[C@H]1OC(=O)CCSSCCC(=O)NOCC=C)C)[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)OCC5=CC=CC=C5)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1OC(=O)CCSSCCC(=O)NOCC=C)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OCC5=CC=CC=C5)OC(=O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.